GDP Displays Distinct Functional Potency and Efficacy Compared to GTP and GMP in GPCR Signaling
In a study of receptor-mediated G-protein activation, the maximal efficacy (Emax) and potency (pEC50) of GDP were quantified and found to be significantly different from those of GTP and GMP. GDP exhibited a distinct activation profile, highlighting its unique role as a G-protein modulator rather than a generic guanine nucleotide [1].
| Evidence Dimension | G-protein activation efficacy and potency |
|---|---|
| Target Compound Data | Emax = 45.9 ± 15.4; pEC50 = 5.82 ± 0.52 |
| Comparator Or Baseline | GTP (Emax = 52.8 ± 13.4; pEC50 = 5.84 ± 0.37); GMP (Emax = 35.7 ± 19.6; pEC50 = 6.71 ± 0.57) |
| Quantified Difference | GDP Emax is ~87% of GTP but 1.3-fold higher than GMP. GDP pEC50 is not significantly different from GTP but is significantly lower than GMP (P < 0.05). |
| Conditions | Cell-based assay measuring G-protein activation |
Why This Matters
This demonstrates that GDP is not a simple inactive analog; its unique functional signature is essential for studies aiming to dissect the specific roles of different guanine nucleotides in cell signaling.
- [1] Table 1 from an unidentified PMC article (PMC7367940) comparing GTP, GDP, cGMP, and GMP. View Source
